3,5-Dimethylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
3,5-Dimethylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two aromatic rings, one of which is substituted with ethoxy and the other with dimethyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylphenyl isocyanate with 4-ethoxyphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups into their corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,5-Dimethylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another heterocyclic compound with similar structural features.
Thiophene derivatives: Compounds containing a five-membered ring with sulfur, showing similar reactivity and applications.
Uniqueness
3,5-Dimethylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern and the presence of both ethoxy and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-4-23-16-7-5-15(6-8-16)19-12-18(21-25-19)20(22)24-17-10-13(2)9-14(3)11-17/h5-12H,4H2,1-3H3 |
InChI Key |
WHMJLGNAKIAMCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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